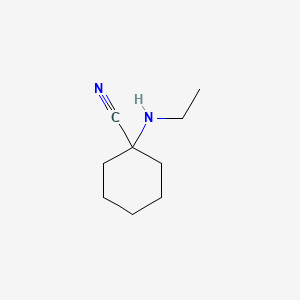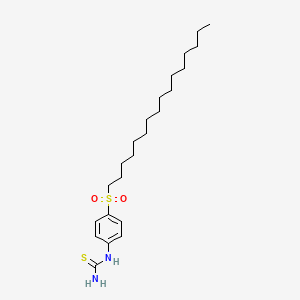
1-(Ethylamino)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C9H16N2. It is a derivative of cyclohexanecarbonitrile, where an ethylamino group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: For industrial-scale production, a one-pot synthesis method is often employed. This method involves the use of methanol as a solvent and a copper catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with high atom efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Ethylamino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Ethylamino)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The ethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Cyclohexanecarbonitrile: Lacks the ethylamino group, making it less reactive in certain chemical reactions.
1-(Methylamino)cyclohexanecarbonitrile: Similar structure but with a methylamino group instead of an ethylamino group, leading to different reactivity and applications.
1-(Propylamino)cyclohexanecarbonitrile:
Uniqueness: 1-(Ethylamino)cyclohexanecarbonitrile is unique due to the presence of the ethylamino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
22912-24-9 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-(ethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-11-9(8-10)6-4-3-5-7-9/h11H,2-7H2,1H3 |
InChI Key |
FVHNIWSSACDLBF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)


![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)





